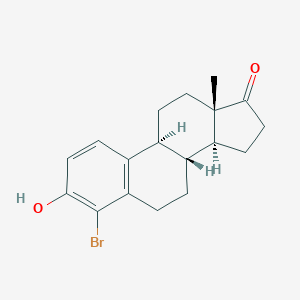

4-Bromoestrone

Overview

Description

Synthesis Analysis

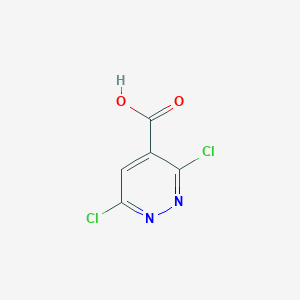

4-Bromoestrone has been synthesized through a regiospecific dehydrative aromatization process. A notable method involves the conversion of 4-bromo-10β-hydroxyoestr-4-ene-3,17-dione, obtained from the α-mode oxiran opening, to 4-bromo-oestrone by treatment with trifluoroacetic anhydride in dioxan at ambient temperature (Neeman, O'Grodnick, & Morgan, 1972). Additionally, chemoselective Suzuki-Miyaura reactions have been employed for the synthesis of 4-Bromo-3-O-triflyl-estrone, leading to the generation of mono- and bis-arylated estrones under optimized conditions (Jopp et al., 2018).

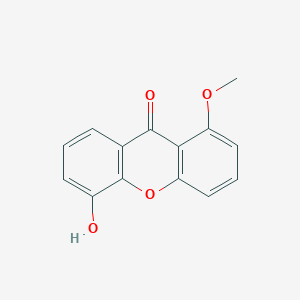

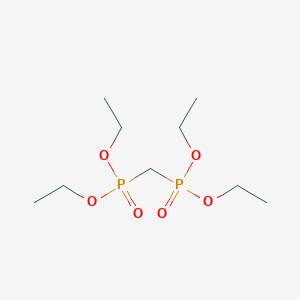

Molecular Structure Analysis

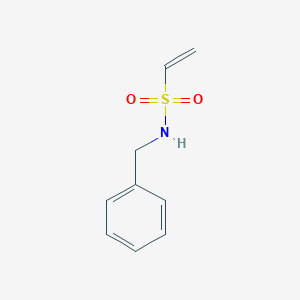

The molecular structure of this compound derivatives has been explored through various synthesis pathways. For instance, 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives were synthesized via bromination and subsequent microwave-assisted, Pd-catalyzed C(sp2)–P couplings, revealing interactions with both colchicine and taxoid binding sites of tubulin (Jójárt et al., 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including bromination, Suzuki-Miyaura cross-coupling, and reactions with cysteine, tryptophan, and histidine. These reactions have been utilized to explore the compound's antiestrogenic activity and its ability to bind to specific sites, providing insights into its chemical behavior (Kanamarlapudi, Sweet, & Warren, 1974).

Physical Properties Analysis

The synthesis and characterization of this compound derivatives involve determining their physical properties, such as melting points, boiling points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other molecules, have been extensively studied. The compound's electron emission and the formation of secondary metabolites, which may exhibit electron mediator behavior similar to 17beta-estradiol, have been investigated to understand its potential carcinogenicity and interaction with biological systems (Getoff et al., 2010).

Scientific Research Applications

Chemical Conversions : 4-Bromoestrone is employed in the conversion of 2-bromo- and 4-bromoestranes to fluorinated benzofuranoestranes and estradiols (Burmester et al., 2013).

Cellular Studies : It serves as a tool for studying rapid nongenomic cellular events like the progesterone-induced changes in human sperm swimming behavior through Ca(2+) influx in the sperm flagellum (Kilic et al., 2009).

Polymer Blend Morphology : In the field of materials science, 4-bromoanisole is used to control phase separation and purity in organic photovoltaic devices, influencing the morphology of polymer-polymer blends (Liu et al., 2012).

Synthesis of Derivatives : It's involved in chemical reactions producing compounds like 2-phenylselenoimine, which can further be converted into other complex structures (Holker et al., 1982).

Anticancer Activity : Certain this compound derivatives demonstrate significant selective cell growth-inhibitory activity against specific cancer cell lines, offering insights into potential anticancer strategies (Jójárt et al., 2020).

Enzyme Inhibition : this compound is involved in blocking specific enzyme activities in rat liver microsomes, which has implications for understanding estrogen metabolism (Numazawa & Satoh, 1989).

Radiosensitizing Agents : Certain bromo derivatives, including 4-bromopyridone, are studied for their ability to sensitize cells to ionizing radiation, which is crucial in cancer treatment (Rudra et al., 2015).

Synthetic Methodology : The compound has been synthesized to produce other significant derivatives used in different biological and chemical studies (Neeman et al., 1972).

Radiopharmaceuticals : Certain fluorinated derivatives of this compound have shown higher affinity for estrogen receptors, suggesting their potential in receptor imaging and nuclear medicine (Ali et al., 1993).

Mechanism of Action

Mode of Action

It can be inferred from related compounds that it may interact with certain enzymes and receptors, leading to changes in cellular biochemistry .

Biochemical Pathways

Given its structural similarity to estrone, it may influence pathways related to estrogen metabolism .

Pharmacokinetics

A related compound, estradiol, has been studied, and it was found that its exposure was over-predicted in response to a 4 mg oral dose .

Result of Action

It can be inferred from related compounds that it may have multiple modes of action, potentially influencing the biochemistry of cells .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

properties

IUPAC Name |

(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFVJAYQCZUYON-QDTBLXIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251096 | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1630-82-6 | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-bromoestrone compare to other A-ring substituted estrogens in terms of tumor inhibition?

A1: Research suggests that A-ring substituted estrogens can inhibit the growth of hormone-dependent tumors. While 4-nitroestrone and 4-aminoestrone demonstrate inhibitory effects potentially mediated through estrogen receptor binding, this compound does not share this characteristic []. Interestingly, A-ring substituted 3-deoxyestrogens, including 4-nitroestratrien-17 beta-ol and 4-aminoestratrien-17 beta-ol, exhibit significant inhibitory activity despite their inability to bind to estrogen receptors, suggesting alternative mechanisms of action [].

Q2: Can this compound be utilized as a starting material for the synthesis of other modified estrone derivatives?

A2: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield 4-fluoroarylestrones []. Additionally, reacting this compound with benzeneseleninic anhydride and hexamethyldisilazane leads to the formation of the 2-phenylselenoimine derivative, which can be further transformed into other estrone analogs [].

Q3: Are there any studies on the three-dimensional structure of this compound?

A3: Yes, the crystal and molecular structures of this compound have been determined using X-ray crystallography, providing insights into its three-dimensional conformation [].

Q4: Have there been any computational studies exploring the electronic properties of this compound?

A4: Yes, computational chemistry methods have been employed to calculate pi-electronic charge densities and bond orders in this compound and 4-bromoestradiol, offering valuable information about its electronic structure and potential reactivity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.